molecular formula C10H6ClF2NO B1523955 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole CAS No. 1005336-42-4

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

Cat. No. B1523955
CAS RN: 1005336-42-4
M. Wt: 229.61 g/mol
InChI Key: RHRWTBORHGIPTG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, also known as CMDF, is a compound of great interest to scientists and researchers due to its unique properties and potential applications. It is a cyclic compound with a five-membered ring structure consisting of a chlorine atom, two fluorine atoms, an oxygen atom, and a carbon atom. CMDF is a colorless liquid at room temperature and is highly soluble in water and organic solvents. It is an important intermediate in organic synthesis and is used in various industrial applications.

Scientific Research Applications

Synthesis and Reactivity

2-(Halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs similar to 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, are highlighted for their effective use as reactive scaffolds. They are utilized for synthetic elaboration at the 2-position through substitution reactions to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Such compounds have applications in developing novel chemical entities with potential biological activities or material properties (Patil & Luzzio, 2016).

Coordination Chemistry and Ligand Design

Oxazoline ligands, including those derived from 4,5-dihydro-1,3-oxazole compounds, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design, ease of synthesis from available precursors, and ability to modulate chiral centers near the donor atoms make them valuable in coordination chemistry and catalysis. This approach facilitates the development of asymmetric synthesis processes, important for creating enantiomerically pure pharmaceuticals and other biologically active molecules (Gómez, Muller, & Rocamora, 1999).

Organic Synthesis and Functionalization

The Suzuki coupling reaction has been applied to oxazoles, including the functionalization of their 2- and 4-positions. This methodology allows for the rapid synthesis of diverse aryl- and heteroaryl-substituted oxazoles under microwave-assisted conditions, leading to good to excellent yields. Such functionalized oxazoles have applications in the development of new pharmaceuticals, agrochemicals, and materials science, showcasing the broad utility of 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole as a precursor for more complex molecules (Ferrer Flegeau, Popkin, & Greaney, 2006).

properties

IUPAC Name

4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRWTBORHGIPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

Synthesis routes and methods

Procedure details

With stirring, 500 mg (3.94 mmol) of 1,3-dichloroacetone and 619 mg (3.94 mmol) of 3,4-difluorobenzamide are heated at +135° C. for 1 h. After cooling to RT, the mixture is allowed to stand at this temperature for 90 min 1.0 ml of conc. sulphuric acid is then added, and the mixture is stirred at RT for a further 15 min. The entire mixture is then poured onto 50 ml of ice. Initially, a viscous oil is formed. The mixture is stirred for 60 min, during which time a precipitate is formed which is filtered off with suction, dried under high vacuum and then purified chromatographically on silica gel 60 (mobile phase: isohexane/ethyl acetate 10:1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Reactant of Route 6
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

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